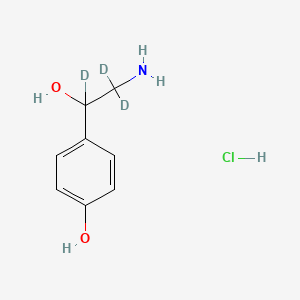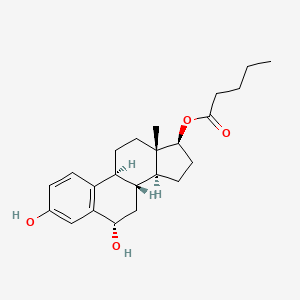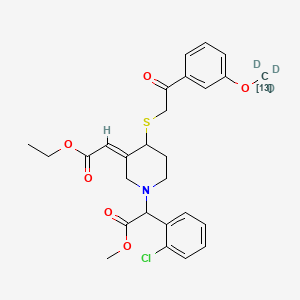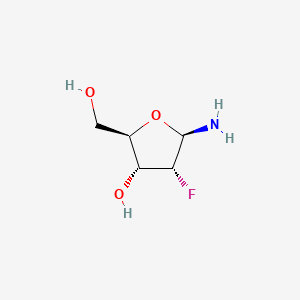![molecular formula C19H22FNO3S B589052 (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid CAS No. 916599-27-4](/img/structure/B589052.png)
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid
Übersicht
Beschreibung
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a piperidinylidene moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its fluorophenyl group, in particular, can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Target of Action
R-106583, also known as the active metabolite of Prasugrel, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .
Mode of Action
R-106583 acts by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . As a result, it inhibits ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The biochemical pathway of R-106583 involves a two-step enzymatic conversion. The first step is an esterase-catalyzed hydrolysis of Prasugrel to a thiolactone metabolite . The second step involves the opening of the thiolactone ring , which is either a P450- and NADPH-dependent redox bioactivation leading to R-138727, or a hydrolysis leading to an isomer of R-138727 .
Pharmacokinetics
Prasugrel is rapidly absorbed and extensively metabolized in humans. The metabolism involves hydrolysis to a thiolactone, followed by ring opening to form R-138727, which is further metabolized by S-methylation and conjugation with cysteine . Approximately 70% of the dose is excreted in the urine and 25% in the feces . A three-compartment model with zero-order absorption, proportional between-patient variability on apparent clearance of the active metabolite, and proportional residual error was selected as the structural model for Prasugrel active metabolite .
Result of Action
The result of R-106583’s action is the reduction of platelet activation and aggregation . This leads to a decrease in the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of R-106583 can be influenced by environmental factors. For instance, the presence of proton pump inhibitors (PPIs) , which elevate stomach pH, can affect the solubility of Prasugrel and thus its bioavailability . Additionally, the conversion of Prasugrel HCl to Prasugrel base during manufacturing or storage can impact its bioavailability, especially in subjects taking PPIs .
Biochemische Analyse
Biochemical Properties
R-106583 is formed through the metabolic process of Prasugrel . It is one of the four stereoisomers of the active metabolite of Prasugrel . The formation of R-106583 from Prasugrel was found to be stereoselective, where 84% of R-106583 was present as RS and RR, the two most pharmacologically potent isomers .
Cellular Effects
The cellular effects of R-106583 are primarily related to its role as an inhibitor of platelet activation and aggregation . It specifically and irreversibly antagonizes the P2Y12 class of adenosine diphosphate (ADP) receptors on platelets .
Molecular Mechanism
The molecular mechanism of action of R-106583 involves its binding to the P2Y12 receptor on platelets, leading to inhibition of ADP-mediated platelet activation and aggregation . This action is irreversible, making R-106583 a potent antiplatelet agent .
Metabolic Pathways
R-106583 is involved in the metabolic pathways of Prasugrel . Prasugrel is metabolized in vivo to form R-106583 . The metabolic formation of R-106583 from Prasugrel was found to be stereoselective .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid typically involves multiple steps. One common approach is to start with the cyclopropyl and fluorophenyl precursors, which are then subjected to a series of reactions to introduce the piperidinylidene and acetic acid functionalities. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Fluorination: Incorporation of the fluorine atom using a fluorinating agent.
Piperidinylidene Formation: Construction of the piperidinylidene ring via a cyclization reaction.
Acetic Acid Addition: Introduction of the acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but lacks the cyclopropyl and piperidinylidene moieties.
4-Methoxyphenethylamine: This compound has a similar aromatic structure but differs significantly in its functional groups.
Uniqueness
What sets (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid apart is its combination of a cyclopropyl group, a fluorophenyl group, and a piperidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-25-16-8-9-21(11-13(16)10-17(22)23)18(19(24)12-6-7-12)14-4-2-3-5-15(14)20/h2-5,10,12,16,18H,6-9,11H2,1H3,(H,22,23)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMYYIQRSCXALD-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(CC1=CC(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CCN(C/C1=C/C(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740784 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916599-27-4 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)








